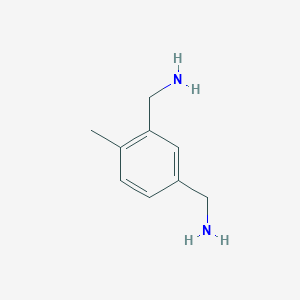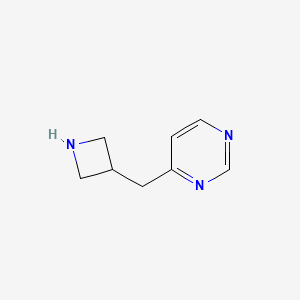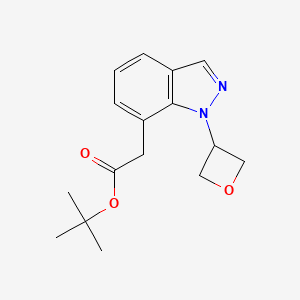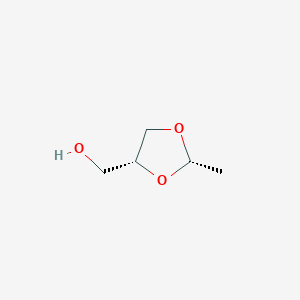
Ethyl 20-chloroicosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 20-chloroicosanoate is an organic compound belonging to the class of esters It is characterized by the presence of a long carbon chain with a chlorine atom attached to the 20th carbon and an ethyl ester group at the terminal end
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 20-chloroicosanoate can be synthesized through several methods. One common approach involves the esterification of 20-chloroicosanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux to drive the esterification to completion.
Another method involves the chlorination of ethyl icosanoate. This process uses chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 20th carbon position. The reaction conditions must be carefully controlled to ensure selective chlorination without over-chlorination or degradation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 20-chloroicosanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed to yield 20-chloroicosanoic acid and ethanol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) can be employed.
Major Products
Substitution: Formation of 20-hydroxyicosanoate or 20-aminoicosanoate.
Reduction: Formation of 20-chloroicosanol.
Hydrolysis: Formation of 20-chloroicosanoic acid and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 20-chloroicosanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, surfactants, and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism by which ethyl 20-chloroicosanoate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The chlorine atom and ester group play crucial roles in its reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Ethyl 20-chloroicosanoate can be compared with other long-chain esters and chlorinated fatty acids:
Ethyl icosanoate: Lacks the chlorine atom, resulting in different reactivity and applications.
20-chloroicosanoic acid: The acid form of the compound, which has different solubility and reactivity compared to the ester.
Ethyl 20-bromoicosanoate: Similar structure but with a bromine atom instead of chlorine, leading to different chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical structure allows it to participate in a wide range of reactions, making it valuable for synthetic applications and scientific studies.
Eigenschaften
Molekularformel |
C22H43ClO2 |
|---|---|
Molekulargewicht |
375.0 g/mol |
IUPAC-Name |
ethyl 20-chloroicosanoate |
InChI |
InChI=1S/C22H43ClO2/c1-2-25-22(24)20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23/h2-21H2,1H3 |
InChI-Schlüssel |
IHTNNDFSUVQXFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)-2-methylpropanoic acid](/img/structure/B13329488.png)

![3-Azabicyclo[4.1.0]heptan-5-one hydrochloride](/img/structure/B13329501.png)

![2-tert-Butyl-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329509.png)
![6-[(Boc-amino)methyl]pyrimidin-4-amine](/img/structure/B13329510.png)

![5-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13329524.png)






